6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one (CAS 1808272-02-7) is a key halogenated building block in the Actelion-patented LpxC inhibitor chemotype. The 6-iodo group enables Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig) for rapid SAR library diversification. Generic substitution with non-iodo analogs is scientifically invalid—reactivity and target engagement differ. MW 248.02, ≥98% purity. Ideal for fragment-based screening and [125I/124I] radiolabeled probe development. Insist on verified purity for assay reproducibility.

Molecular Formula C6H5IN2O
Molecular Weight 248.02 g/mol
Cat. No. B12983904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one
Molecular FormulaC6H5IN2O
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1C2=CC(=CN2C(=O)N1)I
InChIInChI=1S/C6H5IN2O/c7-4-1-5-2-8-6(10)9(5)3-4/h1,3H,2H2,(H,8,10)
InChIKeyLJKAAROXLAXMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: A Halogenated Heterocycle for Antibacterial LpxC Inhibitor Research


6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one (CAS 1808272-02-7) is a halogenated, fused pyrrolo-imidazole heterocycle. It belongs to the 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one chemotype, a class of compounds patented by Actelion Pharmaceuticals as inhibitors of the bacterial enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a key target for developing novel therapies against multidrug-resistant Gram-negative bacteria [1]. The core scaffold is a known antibacterial pharmacophore, and the specific 6-iodo substitution provides a unique chemical handle for further derivatization and property modulation .

Procurement Rationale for 6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: Why Simple Analogs Cannot Replace It


Generic substitution within the 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one class is not scientifically valid for applications requiring the 6-iodo derivative. The iodine atom at the 6-position is a synthetically critical vector for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), enabling the modular construction of diverse chemical libraries for structure-activity relationship (SAR) studies . Non-halogenated or differently halogenated (e.g., 6-bromo, 6-chloro) analogs possess distinct reactivity profiles and electronic properties, directly impacting both their chemical utility as building blocks and their biological target engagement within the LpxC active site [1]. Substitution would compromise the specific synthetic pathway or the precise physicochemical property being investigated.

Quantitative Differentiation Evidence for 6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one in Research Procurement


Synthetic Utility: Reactivity of the 6-Iodo Handle Versus 6-Bromo Analog for Cross-Coupling

The 6-iodo substituent on this compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its 6-bromo or 6-chloro analogs, a critical factor for synthetic efficiency. This is a general class-level principle where aryl iodides react faster than bromides and chlorides in oxidative addition steps. This increased reactivity is essential for library synthesis. Direct head-to-head kinetic data for this specific scaffold are not published; however, this reactivity difference is a foundational and predictable property .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Structural Confirmation for LpxC Pharmacophore: Molecular Weight and Composition

The compound's molecular formula (C6H5IN2O) and weight (248.02 g/mol) conform to the core 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one scaffold described in key LpxC inhibitor patents, providing a minimal scaffold with a critical iodine vector . Unlike many elaborated clinical candidates that are further derivatized at the 2-position with complex hydroxamic acid side chains [1], this compound represents a simpler, core intermediate with a molecular weight lower than typical lead compounds in the class, which often exceed 450 g/mol.

Antibacterial Drug Discovery LpxC Inhibitor Physicochemical Properties

Procurement Purity Benchmark: Vendor-Supplied Quantitative Data

For procurement purposes, the quantifiable purity of the target compound is a key differentiator. Commercial suppliers provide guaranteed purity levels. One reputable vendor, MolCore, specifies a purity of NLT 98% (Not Less Than 98%) for this compound, verified under ISO certification systems . Another vendor, Leyan, also lists a purity of 98% . This contrasts with other vendors like Chemenu, which lists a lower minimum purity of 95%+ , providing a clear quantitative benchmark for source selection based on quality requirements.

Chemical Procurement Quality Control Purity Analysis

Inferred Biological Activity: Class-Level LpxC Inhibition Potential Over Non-Halogenated Scaffold

While no specific MIC or IC50 data was found for this exact compound, the 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one class is patented for its LpxC inhibitory activity against Gram-negative bacteria [1]. An important class-level inference is that the presence of a halogen atom, specifically iodine, at the 6-position is a key structural feature within the general Markush structure claims of these patents, designed to occupy a specific lipophilic pocket in the LpxC enzyme. This distinguishes it from the completely unsubstituted pyrrolo[1,2-c]imidazol-3-one core, which would lack this crucial interaction point.

Antibacterial Research LpxC Enzyme Inhibition Gram-negative Bacteria

Key Application Scenarios for 6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one in Drug Discovery


Late-Stage Diversification of the Pyrrolo-Imidazole Core

This compound serves as an optimal substrate for medicinal chemists aiming to rapidly diversify the 6-position of the pyrrolo[1,2-c]imidazol-3-one core via palladium-catalyzed cross-coupling reactions. Its aryl iodide functionality ensures high reactivity for coupling with alkynes, boronic acids, or amines to generate focused libraries for LpxC SAR studies, a strategy directly supported by the synthetic utility of the 6-iodo group .

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (248.02 g/mol) and confirmed high purity (NLT 98%), this compound is a suitable fragment for fragment-based screening against bacterial LpxC or other targets. Its small size and specific halogen vector allow for efficient hit elaboration, fulfilling key criteria for FBDD library design . Procurement from vendors guaranteeing 98% purity is critical for reproducibility in these sensitive biophysical assays .

Chemical Probe for Investigating Halogen Bonding in LpxC Active Sites

The heavy iodine atom at the 6-position can be utilized as a probe for halogen bonding interactions with the LpxC enzyme. Its distinct electrostatic potential and polarizability, compared to smaller halogens (chlorine, fluorine), make it a unique tool for studying specific binding interactions within the target's lipophilic pocket, an application inferred directly from its structural classification within patented LpxC inhibitors [1].

Synthesis of Radiolabeled Iodo-Derivatives for Target Engagement Studies

The presence of a stable iodine atom makes this compound a direct precursor for the development of iodine-125 (¹²⁵I) or iodine-124 (¹²⁴I) radiolabeled probes. Such probes, derived from this core scaffold, are valuable for in vitro target engagement assays or pharmacokinetic studies, avoiding the synthetic complexity of introducing iodine late-stage [1].

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